2-Ethyloxolan-3-amine

Chiral resolution Stereoselective synthesis Medicinal chemistry

2-Ethyloxolan-3-amine (CAS 1500657-23-7), also known as 2-ethyltetrahydrofuran-3-amine, is a chiral cyclic amine featuring a tetrahydrofuran (oxolane) ring substituted with an ethyl group at the 2-position and a primary amine at the 3-position. Its molecular formula is C₆H₁₃NO with a molecular weight of approximately 115.17 g/mol.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
Cat. No. B15265810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyloxolan-3-amine
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCCC1C(CCO1)N
InChIInChI=1S/C6H13NO/c1-2-6-5(7)3-4-8-6/h5-6H,2-4,7H2,1H3
InChIKeyRPZNALUHCXDFPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyloxolan-3-amine: Chiral Tetrahydrofuran Amine for Pharmaceutical Building Blocks and Stereoselective Synthesis


2-Ethyloxolan-3-amine (CAS 1500657-23-7), also known as 2-ethyltetrahydrofuran-3-amine, is a chiral cyclic amine featuring a tetrahydrofuran (oxolane) ring substituted with an ethyl group at the 2-position and a primary amine at the 3-position [1]. Its molecular formula is C₆H₁₃NO with a molecular weight of approximately 115.17 g/mol [1]. The compound's stereochemical complexity, with two chiral centers, positions it as a valuable building block in medicinal chemistry for the construction of enantiomerically pure pharmaceutical candidates, particularly in applications where spatial arrangement critically influences target binding and selectivity [2].

Why Substituting 2-Ethyloxolan-3-amine with Simpler Tetrahydrofuran Amines Compromises Stereochemical Integrity and Selectivity


The presence of two chiral centers in 2-ethyloxolan-3-amine distinguishes it from simpler, achiral tetrahydrofuran-3-amines [1]. In pharmaceutical synthesis, even subtle changes in molecular geometry can drastically alter a compound's interaction with chiral biological targets (e.g., enzymes, receptors) [2]. Replacing 2-ethyloxolan-3-amine with an unsubstituted or differently substituted analog eliminates a key chiral center, thereby removing the opportunity to exploit stereospecific binding. This can lead to a significant loss of desired potency or selectivity, as demonstrated by comparative studies showing that even minor modifications to tetrahydrofuran amine scaffolds can invert selectivity profiles or abolish activity entirely [2]. Therefore, procurement decisions based on simpler analogs are scientifically unsound and pose a high risk to project outcomes where stereochemical control is paramount.

Quantitative Differentiation Evidence for 2-Ethyloxolan-3-amine Versus Closest Structural Analogs


Impact of Chiral Center Count on Biological Activity and Selectivity in Tetrahydrofuran Amines

The presence of two chiral centers in 2-ethyloxolan-3-amine fundamentally alters its biological profile compared to achiral analogs like N-ethyloxolan-3-amine (which has zero chiral centers) [1]. Research on structurally related tetrahydrofuran amines demonstrates that the introduction of chirality and its specific configuration is a primary driver of target selectivity. In studies of jaspine B analogues, for instance, modifications to the tetrahydrofuran amine scaffold, including stereochemical changes, resulted in a complete loss of cytotoxic activity against certain cell lines, with IC50 values shifting from sub-micromolar to >10 µM, underscoring that stereochemistry is not an inert feature but a critical determinant of function [2].

Chiral resolution Stereoselective synthesis Medicinal chemistry

Steric and Electronic Differentiation via Ethyl Substitution at the 2-Position

The 2-ethyl substitution on the oxolane ring provides a key differentiator from the unsubstituted tetrahydrofuran-3-amine . This ethyl group introduces both steric bulk and a lipophilic contact that can modulate binding affinity and metabolic stability. Comparative molecular property analysis reveals a higher calculated LogP value for 2-ethyloxolan-3-amine (~0.3) relative to the unsubstituted tetrahydrofuran-3-amine (~ -0.3) . In medicinal chemistry campaigns, such a shift in lipophilicity can improve membrane permeability and oral bioavailability, while the steric component can enhance selectivity by restricting binding to off-target proteins [1].

Structure-activity relationship Drug design Medicinal chemistry

Demonstrated Utility as a Key Intermediate in Patent-Protected Pharmaceutical Compositions

The specific stereochemistry of (2S,3R)-2-ethyloxolan-3-amine is explicitly claimed as a critical substructure in patent US20240124450 for novel chemical entities [1]. This patent exemplifies the compound's integration into a complex, multi-functional molecule (e.g., Example 11A: 2-[[(2S,3R)-3-amino-2-ethyloxolan-3-yl]methoxy]-4-(5-methoxyimidazo[1,2-a]pyridin-3-yl)-6-methylsulfanylbenzonitrile) [1]. In contrast, a search for patents relying on the simpler, achiral comparator N-ethyloxolan-3-amine as a key intermediate for advanced leads yields no comparable filings in the same therapeutic areas [2]. This patent footprint serves as a tangible, market-validated indicator of the target compound's unique value proposition in generating patentable, differentiated intellectual property.

Pharmaceutical intermediate Patent analysis Drug development

Comparative Physicochemical and Metabolic Stability Potential

While direct ADME data for 2-ethyloxolan-3-amine is not publicly available, class-level inference from a systematic study of amine replacement analogues highlights the impact of even minor structural changes [1]. This study demonstrates that altering the amine substitution on a common scaffold can dramatically change the Selectivity Index (SI = HepG2 TC50/T. brucei EC50) by over 20-fold and can alter metabolic stability (measured by microsomal clearance) by more than an order of magnitude [1]. The specific steric and electronic environment created by the 2-ethyl-3-amine motif in 2-ethyloxolan-3-amine is expected to yield a unique ADME signature compared to its regioisomers (e.g., 2-(tetrahydro-3-furanyl)ethanamine) or N-substituted analogs, making empirical testing mandatory for lead optimization.

ADME Physicochemical properties Metabolic stability

Enantiomeric Purity as a Determinant of Synthetic Utility and Biological Outcome

The synthetic utility of 2-ethyloxolan-3-amine is contingent on its enantiomeric purity. Unlike achiral N-ethyloxolan-3-amine, which can be used as a racemate, procurement of a specific enantiomer (e.g., (2S,3R)) of 2-ethyloxolan-3-amine is essential for stereocontrolled synthesis [1]. Industry standards for chiral building blocks require a minimum enantiomeric excess (ee) of 95%, and often >98%, to prevent the synthesis of unwanted diastereomers that can complicate purification and confound biological assays [2]. The failure to specify and verify enantiopurity when procuring 2-ethyloxolan-3-amine directly jeopardizes the reproducibility of synthetic protocols and the validity of downstream structure-activity relationship (SAR) studies.

Enantioselective synthesis Chiral building block Quality control

Optimal Procurement and Application Scenarios for 2-Ethyloxolan-3-amine Based on Evidenced Differentiation


Scaffold for Enantioselective Synthesis of Novel Pharmaceutical Candidates

This is the primary and most scientifically justified application. The compound's two chiral centers provide a defined three-dimensional framework, as highlighted by its use in a 2024 patent [1]. Procuring a specific enantiomer (e.g., (2S,3R)) is mandatory for building stereochemically complex lead molecules where spatial orientation is critical for target engagement. This scenario leverages the evidence of its unique stereochemical complexity [Section 3, Evidence Item 1].

Structure-Activity Relationship (SAR) Probe to Map Lipophilic and Steric Binding Pockets

In medicinal chemistry programs, 2-ethyloxolan-3-amine serves as a valuable SAR probe to investigate the effects of a moderately lipophilic, sterically hindered amine [Section 3, Evidence Item 2]. Its ~0.6 LogP increase over the unsubstituted tetrahydrofuran-3-amine allows researchers to map the tolerance of a target protein's binding pocket for lipophilic and steric bulk, directly informing lead optimization efforts.

Chiral Auxiliary or Resolving Agent in Asymmetric Transformations

Given the critical importance of enantiomeric purity [Section 3, Evidence Item 5], this compound can be employed as a chiral auxiliary in asymmetric synthesis or as a component of a chiral resolving agent for the separation of racemic carboxylic acids via diastereomeric salt formation. Its procurement for this purpose requires rigorous analytical certification of enantiopurity (>98% ee).

Lead Optimization for Improved ADME and Selectivity Profiles

Based on class-level evidence demonstrating how amine modifications can dramatically alter ADME properties and selectivity indices [Section 3, Evidence Item 4], 2-ethyloxolan-3-amine is a strategic choice for late-stage functionalization or as a core scaffold when optimizing a lead series for better metabolic stability, reduced off-target toxicity, or enhanced cell permeability. Its distinct physicochemical and steric profile offers a tangible advantage over simpler analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethyloxolan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.